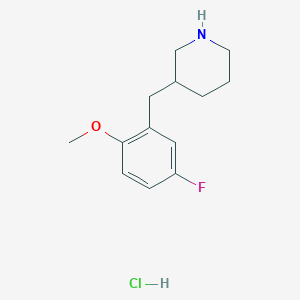

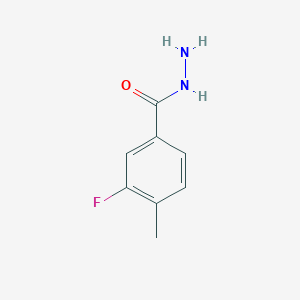

3-(5-Fluoro-2-methoxy-benzyl)-piperidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Fluoro-2-methoxy-benzyl)-piperidine hydrochloride, also known as 3-FMBP-HCl, is a novel compound that has been studied for its potential uses in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are all areas of interest in the scientific community.

Scientific Research Applications

Polymer and Material Science

- A study by Kharas et al. (2016) explored the synthesis and copolymerization of novel trisubstituted ethylenes, including ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, which are related to the 3-(5-Fluoro-2-methoxy-benzyl)-piperidine hydrochloride structure. These compounds were copolymerized with styrene, and the resulting copolymers were studied for their structural properties and thermal stability. The findings offer valuable insights into the potential applications of these compounds in material sciences, particularly in the development of novel copolymers with specific characteristics and applications (Kharas et al., 2016).

Chemical Synthesis and Structural Analysis

- Research by Krause et al. (2019) delved into the synthesis and styrene copolymerization of novel fluoro and oxy ring-disubstituted isopropyl phenylcyanoacrylates, a group that includes structures similar to this compound. The study focused on the synthesis, characterization, and copolymerization of these compounds, providing comprehensive data on their chemical structure and properties. This research highlights the significance of such compounds in chemical synthesis and the development of new materials with tailored properties (Krause et al., 2019).

Pharmacological Applications

- In the realm of pharmacology, Dong et al. (2012) investigated a series of novel 1,4-disubstituted piperidine/piperazine derivatives as potential HIV-1 entry inhibitors. The study revealed that many of these compounds exhibited potent anti-HIV-1 activities. This research underscores the potential therapeutic applications of piperidine derivatives, akin to this compound, in the treatment and prevention of HIV-1 infection (Dong et al., 2012).

properties

IUPAC Name |

3-[(5-fluoro-2-methoxyphenyl)methyl]piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO.ClH/c1-16-13-5-4-12(14)8-11(13)7-10-3-2-6-15-9-10;/h4-5,8,10,15H,2-3,6-7,9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFQORRGLKJKLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)CC2CCCNC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588813 |

Source

|

| Record name | 3-[(5-Fluoro-2-methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1171433-31-0 |

Source

|

| Record name | 3-[(5-Fluoro-2-methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Butyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1341252.png)

![2-{2-[2-(Thiophen-2-yl)acetamido]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1341268.png)

![(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)(methyl)amine](/img/structure/B1341314.png)